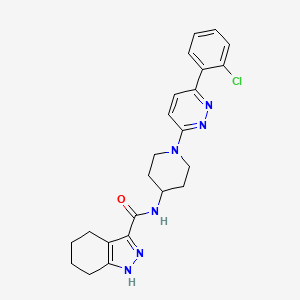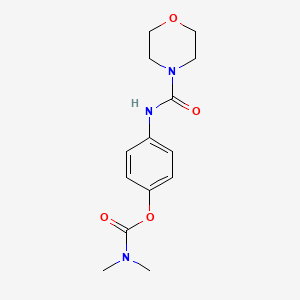
4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, also known as carbaryl, is a widely used pesticide that has been in use since the 1950s. It is a carbamate insecticide that is used to control a variety of pests in agriculture, forestry, and horticulture. Carbaryl is a white crystalline solid that is soluble in water and has a slightly bitter taste. It is a broad-spectrum insecticide that is effective against a wide range of insects, including aphids, thrips, mites, and beetles.
Applications De Recherche Scientifique
Antimicrobial and Modulating Activity : 4-(Phenylsulfonyl) morpholine, related to the compound of interest, has shown antimicrobial and modulating activity against standard and multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi including Candida albicans, C. tropicalis, and C. krusei. The compound exhibited significant effects when combined with amikacin, notably reducing the minimum inhibitory concentration (MIC) for P. aeruginosa, highlighting its potential as an antibiotic activity modulator (Oliveira et al., 2015).
Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized through a short and practical route from dimethoxyacetaldehyde and serine methyl ester, has found applications in peptidomimetic chemistry. The compound's compatibility with solid-phase peptide synthesis allows for its use in designing peptidomimetics, which are crucial in drug development for mimicking the biological activity of peptides (Sladojevich et al., 2007).
Synthesis of Morpholin-2-one Derivatives : A novel one-pot procedure utilizing glycolaldehyde dimer has been developed for the synthesis of morpholin-2-one-5-carboxamide derivatives. These derivatives are essential for various pharmaceutical applications, showcasing the versatility of morpholine compounds in synthesizing biologically active molecules (Kim et al., 2001).
Antitumor Activity : 3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide has been synthesized and found to exhibit significant inhibition on the proliferation of cancer cell lines. This discovery underscores the potential therapeutic applications of morpholine derivatives in cancer treatment (Lu et al., 2017).
Corrosion Inhibition : N-(2-chloroethyl)morpholine-4-carboxamide and related compounds have been studied as corrosion inhibitors for mild steel. These studies reveal that morpholine derivatives can effectively inhibit corrosion, indicating their potential utility in industrial applications to protect metals against degradation (Nnaji et al., 2017).
Propriétés
IUPAC Name |
[4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-16(2)14(19)21-12-5-3-11(4-6-12)15-13(18)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPHLRKWRPEFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329900 |
Source


|
| Record name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate | |
CAS RN |
526190-27-2 |
Source


|
| Record name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

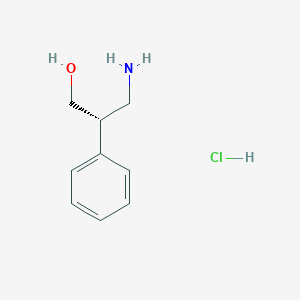
![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)
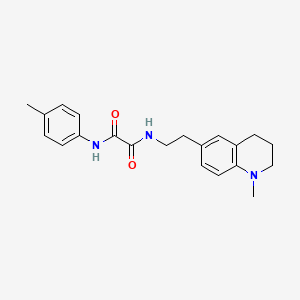
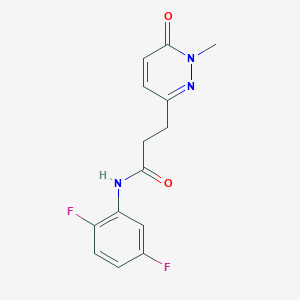
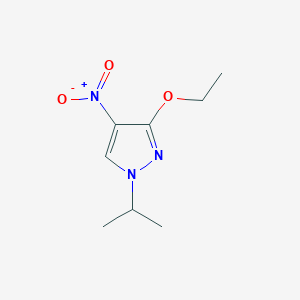
![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)
![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)
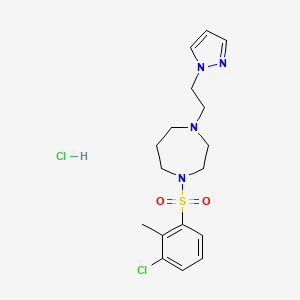
![3-[(4-chlorophenyl)formamido]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2666094.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2666096.png)
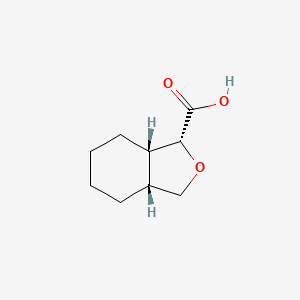
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2666100.png)
